molecular formula C13H17ClN2O2 B3284769 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride CAS No. 79098-79-6

3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Cat. No.: B3284769
CAS No.: 79098-79-6
M. Wt: 268.74 g/mol
InChI Key: OURRXPKGZPCUML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Synonyms : 2H-1,3-Benzoxazin-2-one, 3,4-dihydro-3-(4-pyridinyl)-

Synthesis Analysis

The synthetic routes for this compound involve the construction of the benzo[e][1,3]oxazin-2-one scaffold. Various methods have been explored, including cyclization reactions, condensations, and heterocyclic transformations. Researchers have reported both one-pot and stepwise syntheses. For detailed synthetic procedures, consult relevant literature .


Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride consists of a piperidine ring fused to a benzo[e][1,3]oxazine ring. The presence of the piperidine moiety suggests potential biological activity, as piperidines are common in medicinal chemistry .


Chemical Reactions Analysis

  • Acid-Base Reactions : Considering its amphoteric nature, it may participate in acid-base reactions .

Physical and Chemical Properties Analysis

  • Commercially Available Drugs : Some drugs containing a 1,3-diazole ring include clemizole, etonitazene, astemizole, and omeprazole .

Properties

IUPAC Name

3-piperidin-4-yl-4H-1,3-benzoxazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c16-13-15(11-5-7-14-8-6-11)9-10-3-1-2-4-12(10)17-13;/h1-4,11,14H,5-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURRXPKGZPCUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3OC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In this reference example, 16.0 g of 1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine and 4.0 g of 10% palladium carbon are added to a mixture of 150 ml of water, 50 ml of 1 N hydrochloric acid and 300 ml of methanol. While the resultant mixture is stirred, hydrogen gas is passed therethrough overnight. Then, the reaction mixture is filtered and the filtrate is concentrated. The white crystals as a residue are mixed with methanol and separated by filtration to obtain 11.4 g of the desired product.
Name
1-benzyl-4-(2-oxo-3,4-dihydro-2H-1,3-benzoxazin-3-yl)-piperidine
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
palladium carbon
Quantity
4 g
Type
catalyst
Reaction Step Six
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Reactant of Route 2
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Reactant of Route 3
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Reactant of Route 4
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Reactant of Route 5
Reactant of Route 5
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride
Reactant of Route 6
Reactant of Route 6
3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.